molecular formula C11H21FN2O2 B3253974 tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate CAS No. 2306249-89-6

tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate

Cat. No.: B3253974
CAS No.: 2306249-89-6
M. Wt: 232.29
InChI Key: WYEDTEGPWDYPHT-NSHDSACASA-N
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Description

tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate: is a chemical compound with the molecular formula C11H22FN2O2 and a molecular weight of 232.3 g/mol It is characterized by the presence of a tert-butyl group, a fluorinated piperidine ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate typically involves the reaction of a fluorinated piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of similar molecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a precursor for the development of drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated piperidine ring can enhance binding affinity and selectivity, while the carbamate group can modulate the compound’s reactivity and stability . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate is unique due to the presence of a single fluorine atom on the piperidine ring, which can significantly influence its chemical and biological properties. This specific substitution pattern can enhance the compound’s stability, reactivity, and potential therapeutic applications compared to other similar compounds .

Properties

IUPAC Name

tert-butyl N-[[(3S)-3-fluoropiperidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-8-11(12)5-4-6-13-7-11/h13H,4-8H2,1-3H3,(H,14,15)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEDTEGPWDYPHT-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCNC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@]1(CCCNC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate
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tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate
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tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate
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tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate
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tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate
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tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate

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